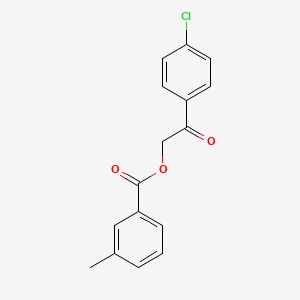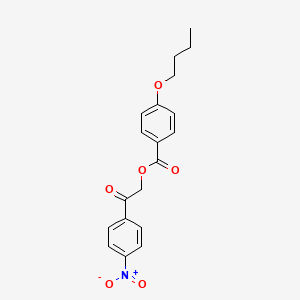![molecular formula C14H12N2O5S B10889007 Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B10889007.png)
Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 3-[(3-METHYL-4-NITROBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a nitrobenzoyl group, and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(3-METHYL-4-NITROBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 3-methylbenzoic acid to form 3-methyl-4-nitrobenzoic acid . This intermediate is then converted to its corresponding acid chloride using reagents such as thionyl chloride . The acid chloride is subsequently reacted with 2-aminothiophene-3-carboxylic acid methyl ester under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity. The use of environmentally friendly oxidizing agents, such as diluted nitric acid, can also be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 3-[(3-METHYL-4-NITROBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
METHYL 3-[(3-METHYL-4-NITROBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism by which METHYL 3-[(3-METHYL-4-NITROBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- METHYL 4-[(3-NITROBENZOYL)AMINO]BENZOATE
- Methyl-3-[(2-nitrobenzoyl)amino]benzoate
- 4-Methyl-3-nitrobenzoic acid
Uniqueness
METHYL 3-[(3-METHYL-4-NITROBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE is unique due to the presence of both a thiophene ring and a nitrobenzoyl group, which confer distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research applications.
Eigenschaften
Molekularformel |
C14H12N2O5S |
|---|---|
Molekulargewicht |
320.32 g/mol |
IUPAC-Name |
methyl 3-[(3-methyl-4-nitrobenzoyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C14H12N2O5S/c1-8-7-9(3-4-11(8)16(19)20)13(17)15-10-5-6-22-12(10)14(18)21-2/h3-7H,1-2H3,(H,15,17) |
InChI-Schlüssel |
VAJRQYUMJVJKNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(SC=C2)C(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(Z)-[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}quinoxaline](/img/structure/B10888929.png)
![4-chloro-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10888931.png)

![7-(1,3-benzodioxol-5-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10888939.png)
![2-methyl-3-phenyl-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]propanehydrazide](/img/structure/B10888942.png)
![N-(5-{[2-(acetylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10888944.png)
![2-(1H-benzotriazol-1-yl)-1-[4-(2,3-difluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10888950.png)
![3-(difluoromethyl)-N-[(E)-{5-[(4-ethoxyphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10888956.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone](/img/structure/B10888963.png)
![N'-[(E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B10888964.png)

![2-[(5E)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10888983.png)
![2-[(5E)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10888984.png)
![1-benzyl-2-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B10888990.png)
